Boc-D-his(tos)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146981 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69541-68-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69541-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D His Tos Oh and Its Incorporation
Advanced Synthetic Routes for Boc-D-His(Tos)-OH Preparation
The preparation of this compound involves a multi-step process that requires careful control of reaction conditions.
The synthesis of this compound necessitates the protection of two key functional groups of the D-histidine molecule: the α-amino group and the imidazole (B134444) side chain. The tert-butoxycarbonyl (Boc) group is employed to protect the α-amino group, while the tosyl (Tos) group protects the imidazole ring. peptide.comresearchgate.net This dual-protection strategy is essential to prevent unwanted side reactions during peptide synthesis.
The protection of the imidazole nitrogen with a tosyl group is a critical step. mdpi.com The imidazole ring of histidine is nucleophilic and can cause undesirable side reactions during peptide coupling. The tosyl group effectively mitigates this reactivity. peptide.com The synthesis typically begins with the reaction of D-histidine with p-toluenesulfonyl chloride to introduce the tosyl group onto the imidazole ring. chembk.com Following this, the α-amino group is protected by reacting the tosylated D-histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the final product, this compound. chembk.comjk-sci.com
Table 1: Protecting Groups for Histidine in Boc Chemistry
| Protecting Group | Abbreviation | Key Features |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Protects the α-amino group. peptide.com |
| Tosyl | Tos | Protects the imidazole side chain, preventing side reactions and racemization. peptide.comresearchgate.net |
| Benzyloxymethyl | Bom | An alternative to the tosyl group, it is also used for imidazole protection. peptide.com |
Strategic Protection of Amino and Imidazole Moieties during Synthesis
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for incorporating D-histidine residues into peptides using the Boc-SPPS strategy. alfa-chemistry.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
The Boc-SPPS strategy relies on the use of an acid-labile Boc group for temporary protection of the N-terminal amino group of the growing peptide chain. nih.gov The synthesis cycle involves the deprotection of the Boc group with an acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. google.compeptide.com this compound is fully compatible with this strategy. The tosyl group protecting the imidazole side chain is stable to the acidic conditions used for Boc group removal, ensuring the integrity of the histidine residue throughout the synthesis. oup.com
Achieving high coupling efficiency is paramount in SPPS to ensure the synthesis of the correct peptide sequence. The choice of coupling reagents is critical for the successful incorporation of this compound. A variety of coupling reagents, such as diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used. researchgate.net However, it is important to note that the tosyl group can be cleaved by HOBt. peptide.compeptide.com Therefore, for this compound, activation without the addition of HOBt is recommended to prevent premature deprotection of the imidazole ring. peptide.compeptide.com Alternative coupling reagents like PyAOP can also be employed to facilitate the formation of the peptide bond. glpbio.com
Table 2: Common Coupling Reagents in Peptide Synthesis
| Reagent | Abbreviation | Application Notes |
|---|---|---|
| Diisopropylcarbodiimide | DIC | Often used with an additive to suppress side reactions. researchgate.net |
| 1-Hydroxybenzotriazole | HOBt | Used as an additive with carbodiimides, but can cleave the Tos group. google.compeptide.compeptide.com |
| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | A phosphonium-based coupling reagent. glpbio.com |
The final step in Boc-SPPS is the cleavage of the synthesized peptide from the solid resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). The tosyl group on the histidine side chain is labile to these strong acidic conditions and is effectively removed during the cleavage process. oup.comthermofisher.com The use of scavengers, such as anisole (B1667542), is often necessary during HF cleavage to prevent side reactions caused by reactive carbocations generated during the deprotection process. Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used for cleavage and deprotection. thermofisher.com
Optimization of Coupling Efficiencies and Reagent Selection
Application of this compound in Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) is a dominant methodology, classical solution-phase synthesis remains crucial, particularly for the large-scale production of peptides and the preparation of protected peptide fragments for subsequent condensation. researchgate.netpeptide.com this compound serves as a valuable reagent in these solution-based strategies. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the tosyl (Tos) group shields the imidazole side chain of histidine, preventing undesirable side reactions.
The synthesis of peptide bonds in solution phase involves the activation of the carboxylic acid of a Boc-protected amino acid, such as this compound, and its subsequent reaction with the free amino group of another amino acid or peptide ester. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive to minimize racemization. researchgate.net
However, a critical consideration when using Boc-His(Tos)-OH is the lability of the tosyl group to certain reagents commonly used in coupling reactions. The tosyl group can be cleaved by 1-hydroxybenzotriazole (HOBt), a frequent additive in carbodiimide-mediated couplings. peptide.compeptide.com Therefore, activation of this compound should be performed in the absence of HOBt to maintain side-chain protection. peptide.com
Published research provides examples of its use in solution-phase synthesis. For instance, the dipeptide Boc-His(Tos)-Leu-OH was prepared from Boc-His(Tos)-OSu (an active ester derivative) and H-Leu-OH. researchgate.net Another study reported the synthesis of the dipeptide Boc-Ala-His(Tos)-OMe using EDCI and triethylamine (B128534) (Et3N) as a base. researchgate.net These examples underscore the utility of this compound for the controlled, stepwise construction of peptides in solution, which is particularly advantageous for creating specific fragments intended for larger peptide assembly. peptide.com
Innovative Approaches to Peptide Synthesis Incorporating this compound
To enhance the efficiency, speed, and sustainability of peptide synthesis, researchers have explored novel technologies, including microwave irradiation and continuous flow systems.
Microwave-Assisted Peptide Synthesis Protocols
Microwave-assisted peptide synthesis has emerged as a powerful technique to accelerate the rates of both the deprotection and coupling steps in SPPS. The application of microwave energy allows for rapid heating of the reaction mixture, significantly reducing synthesis times compared to conventional methods at room temperature.
The use of Boc-protected amino acids, including histidine derivatives, in microwave-assisted protocols has been investigated. One study specifically examined the effects of elevated temperatures (60°C) with both conventional and microwave heating on amino acid enantiomerization during SPPS with Boc chemistry. researchgate.net Histidine is known to be susceptible to racemization during activation, a concern that can be exacerbated by heat. nih.gov
The study found that for most amino acids, the level of enantiomerization (the conversion of the desired L- or D-isomer to its mirror image) remained low (<2%) under the tested conditions. researchgate.net However, among the amino acids studied, Boc-L-His(Tos)-OH showed the highest propensity for racemization. researchgate.net The results indicated that microwave heating could, in fact, slightly reduce the extent of racemization compared to conventional heating at the same temperature, while dramatically shortening reaction times.
| Heating Method | Enantiomerization (%) |
|---|---|
| Conventional Heating | 1.7 |
| Microwave Heating | 1.3 |
Data sourced from a study on SPPS at elevated temperatures, showing the percentage of D-isomer formation from Boc-L-His(Tos)-OH under different heating conditions. researchgate.net
These findings suggest that microwave-assisted synthesis using this compound is a viable strategy for accelerating peptide production, provided that conditions are carefully controlled to minimize the risk of epimerization.
Continuous Flow and Solventless Synthesis Methodologies
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering advantages in safety, scalability, and consistency. In peptide synthesis, reagents are pumped through heated reactors, enabling rapid reactions and easier automation. vapourtec.com Systems for continuous flow SPPS have been developed that are compatible with both Boc and Fmoc chemistries. vapourtec.comnih.govnih.gov These systems allow for efficient deprotection and coupling steps, with the potential for significant time and solvent savings. vapourtec.com While the general methodology for using Boc-amino acids in continuous flow is established, specific, detailed protocols focusing on the incorporation of this compound are not yet prevalent in the literature.
Solventless synthesis, or mechanochemistry, is another green chemistry approach being explored for peptide bond formation. acs.org Techniques like ball-milling and reactive extrusion have been used to synthesize short peptides from Boc-protected amino acids with minimal or no solvent. acs.orgrsc.orgbeilstein-journals.org This approach drastically reduces solvent waste and can lead to highly efficient reactions. rsc.org As with continuous flow, the application of solventless methods is still an emerging area, and while the synthesis of dipeptides using Boc-protected building blocks has been demonstrated, specific examples detailing the use of this compound are limited. rsc.orgbeilstein-journals.org The principles of these green technologies, however, pave the way for the future development of more sustainable protocols incorporating this important histidine derivative.
Chemical Biology of Protecting Groups in Histidine Containing Peptides
Mechanistic Rationale for Imidazole (B134444) Side-Chain Protection
The unique chemical properties of the histidine side chain, which features an imidazole ring, present specific challenges in peptide synthesis. The imidazole moiety contains two nitrogen atoms, N-pi (N-π) and N-tau (N-τ), which are nucleophilic and basic. rsc.org This reactivity necessitates the use of a protecting group on the side chain during synthesis to prevent unwanted chemical events. core.ac.uk
The primary reason for protecting the histidine imidazole ring is to prevent side reactions that can occur due to its nucleophilic nature. core.ac.ukuminho.pt If left unprotected, the imidazole nitrogen can be acylated by the activated carboxyl group of the incoming amino acid during the coupling step. nih.govpeptide.com This leads to the formation of undesired branched peptides or other modifications, which complicates the purification process and reduces the yield of the target peptide.
Furthermore, the unprotected indole (B1671886) nucleus of tryptophan is highly susceptible to electrophilic attack, such as tert-butylation, when tert-butyloxycarbonyl (Boc) groups are cleaved with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). uminho.pt Similarly, the unprotected imidazole of histidine can lead to cyclization reactions, forming imidazolides. uminho.pt Protecting the side chain masks its reactivity, ensuring that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain. organic-chemistry.org
Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. peptide.comacs.org Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers, is a significant side reaction that compromises the biological activity of the final peptide. The mechanism of racemization for histidine involves the imidazole ring acting as an intramolecular base catalyst. nih.gov The N-π nitrogen of the imidazole can abstract the alpha-proton of the activated histidine derivative, leading to the formation of a planar enolate intermediate, which is achiral. Subsequent protonation of this intermediate can yield either the L- or D-isomer.
Protecting the imidazole side chain is a critical strategy to suppress this racemization pathway. By attaching an electron-withdrawing protecting group, such as p-toluenesulfonyl (Tosyl), to one of the imidazole nitrogens, the basicity of the ring is significantly reduced. oup.com This diminished basicity hinders the ring's ability to act as an internal base, thereby minimizing the rate of alpha-proton abstraction and preserving the stereochemical integrity of the histidine residue during coupling. oup.com Studies have shown that using protecting groups like tosyl (Ts), benzyloxycarbonyl (Z), or tert-butoxycarbonyl (Boc) on the imidazole nitrogen results in very little racemization during coupling reactions with dicyclohexylcarbodiimide (B1669883) (DCC). oup.com
| Nα-Protecting Group | Nim-Protecting Group | Coupling Method | Solvent | % D-His Isomer (Racemization) | Source |
|---|---|---|---|---|---|
| Z | Z | DCC | CH₂Cl₂ | 0.2 | oup.com |
| Z | Tos | DCC | DMF | 0.3 | oup.com |
| Boc | Boc | DCC | CH₂Cl₂ | 0.2 | oup.com |
| Boc | Bzl | DCC | DMF | 1.2 | oup.com |
| Z | Z | MA (Mixed Anhydride) | THF | 0.3 | oup.com |
| Z | None | Azide | DMF | 0.8 | oup.com |
Prevention of Undesirable Side Reactions and Modifications
Performance and Chemical Properties of the Tosyl Protecting Group
The p-toluenesulfonyl (Tosyl or Tos) group is a well-established protecting group for the imidazole side chain of histidine, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its performance is defined by its stability under certain conditions and its specific cleavage requirements.
The N-imidazolyl-tosyl (Nim-Tos) bond exhibits differential stability, which is a cornerstone of its utility. It is stable under the acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA). oup.comnih.gov However, the Nim-Tos group is labile under certain nucleophilic and strongly acidic or reductive conditions.
One of the notable characteristics of Boc-D-His(Tos)-OH is the lability of the tosyl group under even mildly nucleophilic conditions. For instance, the tosyl group can be cleaved by 1-hydroxybenzotriazole (B26582) (HOBt), a common additive used to suppress racemization and improve coupling efficiency. peptide.com Therefore, when activating this compound for coupling, the use of HOBt as an additive must be avoided. peptide.com The group is also susceptible to cleavage by strong reducing agents like sodium in liquid ammonia (B1221849) or upon treatment with zinc in acetic acid. libretexts.org Final cleavage of the tosyl group from the histidine side chain is typically achieved during the final deprotection and cleavage of the peptide from the resin, often using strong acids like anhydrous hydrogen fluoride (HF). sigmaaldrich.comvulcanchem.com
| Reagent/Condition | Stability of Nim-Tosyl Group | Application/Comment | Source |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Stable | Used for Nα-Boc group removal in Boc-SPPS. | oup.comnih.gov |
| Piperidine (B6355638) | Stable | Used for Nα-Fmoc group removal; relevant for orthogonal strategies. | |
| 1-Hydroxybenzotriazole (HOBt) | Labile | HOBt should not be used as an additive during coupling of Boc-His(Tos)-OH. | peptide.com |
| Anhydrous Hydrogen Fluoride (HF) | Cleaved | Standard reagent for final cleavage from resin in Boc-SPPS. | sigmaaldrich.com |
| Nucleophiles (e.g., Thiophenol) | Cleaved | Used for cleavage of other protecting groups like Dnp; Tosyl is also susceptible. | wikipedia.org |
| Strong Reducing Agents (e.g., Na/NH₃) | Cleaved | Alternative deprotection method. | libretexts.orgwikipedia.org |
| Catalytic Hydrogenolysis | Partially Labile | Some cleavage can occur, especially in the presence of a newly formed amino group. | oup.com |
Orthogonal protection is a fundamental strategy in complex chemical syntheses, allowing for the selective removal of one type of protecting group in the presence of others. organic-chemistry.orgwikipedia.orgbham.ac.uk This enables specific chemical modifications at different sites of a molecule without affecting other protected functional groups. In peptide synthesis, this is crucial for building long chains and for creating modified peptides, such as cyclic or branched structures. peptide.com
The Boc/Bzl protection scheme is a classic strategy in peptide synthesis, where the temporary Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by groups that are typically cleaved by very strong acids like HF (e.g., benzyl-based ethers). peptide.com The Nim-Tos group fits well within this semi-orthogonal framework. It is stable to the repeated TFA treatments required to remove the Nα-Boc group at each cycle of the synthesis. oup.com However, it is removed simultaneously with the benzyl-based side-chain protecting groups and the peptide-resin linkage during the final HF cleavage step. sigmaaldrich.com This compatibility makes this compound a standard building block for incorporating D-histidine into peptides using Boc-based solid-phase synthesis. sigmaaldrich.com
Differential Stability and Cleavage Kinetics of Tosyl
Comparative Analysis of Histidine Protecting Groups in Boc Chemistry
In Boc-based peptide synthesis, several protecting groups for the histidine imidazole side chain have been developed, each with distinct advantages and disadvantages. The choice of protecting group can significantly impact the efficiency of the synthesis, the prevention of side reactions, and the final purity of the peptide. Besides the p-toluenesulfonyl (Tos) group, other commonly employed groups include the 2,4-dinitrophenyl (Dnp) and the benzyloxymethyl (Bom) groups. peptide.comoup.comgoogle.com
Tosyl (Tos): As discussed, the Tos group is effective at reducing racemization and is compatible with standard Boc-SPPS protocols. oup.com Its main drawback is its lability towards nucleophiles like HOBt, requiring careful selection of coupling additives. peptide.com
Dinitrophenyl (Dnp): The Dnp group offers robust protection and is very stable to the acidic conditions of Boc-SPPS, including the final HF cleavage. Its removal requires a separate step using a nucleophile, typically thiophenol, before the final cleavage from the resin. peptide.com This orthogonality can be an advantage, but the cleavage byproducts are highly colored, which can complicate purification unless the Dnp group is removed while the peptide is still on the resin. peptide.com
Benzyloxymethyl (Bom): The Bom group, which attaches to the τ-nitrogen of the imidazole ring, is highly effective at suppressing racemization. peptide.comnih.gov It is generally stable during Boc-SPPS and is cleaved by HF. However, the synthesis of Boc-His(Bom)-OH is more complex and costly compared to other derivatives, limiting its routine use. peptide.com
Trityl (Trt): The Trityl group is sterically bulky and can help minimize certain side reactions. peptide.com However, it is significantly more acid-labile than other groups and may not be fully stable to the repeated TFA deprotection steps in a long synthesis, potentially leading to premature deprotection of the imidazole side chain. nih.gov
| Protecting Group | Chemical Structure | Stability to TFA | Cleavage Conditions | Racemization Suppression | Key Advantages/Disadvantages | Source |
|---|---|---|---|---|---|---|
| Tosyl (Tos) | -SO₂-C₆H₄-CH₃ | Stable | HF, Na/NH₃, HOBt | Good | Adv: Good solubility, suppresses racemization. Disadv: Labile to HOBt. | oup.comoup.compeptide.com |
| Dinitrophenyl (Dnp) | -C₆H₃(NO₂)₂ | Stable | Thiophenol | Good | Adv: Very stable to acid (orthogonal). Disadv: Requires separate cleavage step; colored byproducts. | peptide.com |
| Benzyloxymethyl (Bom) | -CH₂-O-CH₂-C₆H₅ | Stable | HF | Excellent | Adv: Excellent racemization suppression. Disadv: Expensive and difficult to synthesize. | peptide.comnih.gov |
| Trityl (Trt) | -C(C₆H₅)₃ | Partially Labile | Mild Acid (TFA) | Moderate | Adv: Sterically bulky. Disadv: Can be too acid-labile for long syntheses. | peptide.comnih.gov |
Analysis of Boc-His(Dnp)-OH
N-alpha-Boc-N-im-(2,4-dinitrophenyl)-L-histidine, or Boc-His(Dnp)-OH, is a histidine derivative frequently utilized in Boc-based solid-phase peptide synthesis (SPPS). peptide.com A key feature of the 2,4-dinitrophenyl (Dnp) group is its stability under the acidic conditions used to remove the Nα-Boc group, such as neat trifluoroacetic acid (TFA) or hydrofluoric acid (HF). scientificlabs.ie The Dnp group is instead cleaved using nucleophilic reagents, most commonly thiophenol, prior to the final cleavage of the peptide from the resin. peptide.comscientificlabs.ie This orthogonality allows for selective deprotection strategies.
During its removal, the Dnp group can form highly colored byproducts that may impart a yellow or orange hue to the crude peptide. peptide.com To circumvent this and simplify purification, the standard practice is to remove the Dnp group from the histidine side chain while the peptide is still attached to the solid support, allowing the colored impurities to be easily washed away. peptide.com The compound is often supplied as an isopropanol (B130326) solvate, which improves its handling and stability. peptide.com
Table 1: Physicochemical Properties of Boc-His(Dnp)-OH
| Property | Value | Reference |
|---|---|---|
| CAS Number | 25024-53-7 | |
| Molecular Formula | C₁₇H₁₉N₅O₈ | |
| Molecular Weight | 421.36 g/mol | |
| Appearance | White to yellow to beige powder | scientificlabs.ie |
| Optical Rotation [α]25/D | +52.5 to +59.5° (c=1 in EtOAc) | scientificlabs.ie |
| Purity (TLC) | ≥ 98% | scientificlabs.ie |
Analysis of Boc-His(Bom)-OH
N-alpha-Boc-N(π)-benzyloxymethyl-L-histidine, abbreviated as Boc-His(Bom)-OH, is another important derivative for peptide synthesis. abmole.commedchemexpress.com The benzyloxymethyl (Bom) group provides protection for the imidazole side chain. This derivative is available for both L-histidine and D-histidine, with Boc-D-His(Bom)-OH being used for the incorporation of the D-amino acid into peptide chains. peptide.com For optimal stability, particularly in solution, it is recommended that stock solutions are stored in aliquots in tightly sealed vials and used within a month to avoid degradation from repeated freeze-thaw cycles. abmole.com
Table 2: Physicochemical Properties of Boc-His(Bom)-OH
| Property | Value | Reference |
|---|---|---|
| CAS Number | 79950-65-5 | abmole.comscbt.com |
| Molecular Formula | C₁₉H₂₅N₃O₅ | abmole.comscbt.com |
| Molecular Weight | 375.42 g/mol | abmole.comscbt.com |
| Form | Solid | abmole.com |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | abmole.com |
Analysis of Boc-His(Trt)-OH
Nα-Boc-N(im)-trityl-L-histidine, or Boc-His(Trt)-OH, utilizes the bulky trityl (Trt) group to protect the imidazole side chain. sigmaaldrich.com This derivative is particularly useful for critical coupling steps in peptide synthesis. chemicalbook.com The Trt group is acid-labile and is typically removed simultaneously with the Nα-Boc group during treatment with TFA. chemicalbook.com Beyond its role in standard peptide synthesis, Boc-His(Trt)-OH has been employed in laboratory studies to investigate the uptake and binding of compounds and as an intermediate in the synthesis of medicinally relevant molecules. chemicalbook.combiosynth.com The analysis and separation of Trt-protected histidine derivatives from their isomers can be challenging, leading to the development of specific reversed-phase high-performance liquid chromatography (RP-HPLC) methods. google.com
Table 3: Physicochemical Properties of Boc-His(Trt)-OH
| Property | Value | Reference |
|---|---|---|
| CAS Number | 32926-43-5 | sigmaaldrich.com |
| Molecular Formula | C₃₀H₃₁N₃O₄ | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 497.58 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | ~130 °C (decomposition) | sigmaaldrich.com |
| Optical Rotation [α]20/D | +12.5 ± 1.0° (c=1 in methanol) | sigmaaldrich.com |
Analysis of Boc-His(Boc)-OH
N-α,N-im-di-t-Boc-L-histidine, known as Boc-His(Boc)-OH, is a derivative where both the α-amino group and the imidazole nitrogen are protected by Boc groups. sigmaaldrich.com This compound is primarily used for introducing a histidine residue at or near the N-terminus of a peptide chain or in the synthesis of short peptides. peptide.comsigmaaldrich.com The reason for this specific application is that the side-chain Boc group is cleaved under the same TFA treatment conditions used to remove the N-terminal Boc group in each cycle of the synthesis. peptide.comsigmaaldrich.com The compound is frequently supplied as a dicyclohexylammonium (B1228976) (DCHA) salt to improve its stability and handling. sigmaaldrich.com Studies on the stability of the related Fmoc-His(Boc)-OH have shown that the imidazole-Boc bond is stable to treatment with trichloroacetic acid (TCA) for up to one hour, which is relevant for synthetic strategies involving other acid-sensitive groups. rsc.org
Table 4: Physicochemical Properties of Boc-His(Boc)-OH
| Property | Value | Reference |
|---|---|---|
| CAS Number | 20866-46-0 | peptide.comglpbio.com |
| Molecular Formula | C₁₆H₂₅N₃O₆ | peptide.comglpbio.com |
| Molecular Weight | 355.39 g/mol | peptide.comglpbio.com |
| CAS (DCHA Salt) | 31687-58-8 | sigmaaldrich.com |
| Appearance (DCHA Salt) | White to slight yellow to beige powder | sigmaaldrich.com |
| Optical Rotation [α]25/D (DCHA Salt) | +24.0 to +29.0° (c=1.5 in methanol) | sigmaaldrich.com |
Development of Novel Histidine Protecting Group Derivatives
The persistent challenges in peptide synthesis, particularly the risk of racemization with histidine, drive the ongoing development of new protecting groups. cem.comcore.ac.uk The goal is to create derivatives that offer enhanced stability, unique cleavage conditions for greater synthetic flexibility (orthogonality), and improved suppression of side reactions. rsc.orgjst.go.jp
One area of research has focused on adamantyl-based protecting groups. For instance, Nπ-(1-adamantyloxymethyl)histidine, or His(Nπ-1-Adom), was developed as a novel protecting group. rsc.org The 1-Adom group is stable to conditions like 20% piperidine in DMF (used for Fmoc removal) and 1 M NaOH, but is easily cleaved with TFA. rsc.org This profile makes it highly suitable for Fmoc-based SPPS, and it has been shown to effectively suppress racemization during coupling reactions. rsc.org
Building on this, researchers also developed Nπ-2-adamantyloxymethylhistidine, His(Nπ-2-Adom). jst.go.jp This isomer exhibits different stability characteristics; it is stable to TFA but can be removed by stronger acid conditions such as 1 M trifluoromethanesulfonic acid-thioanisole in TFA or HF. jst.go.jp This makes the 2-Adom group compatible with Boc-based SPPS strategies. jst.go.jp These developments highlight the efforts to fine-tune the lability of protecting groups to fit different synthetic methodologies. Other research has explored novel activation methods, such as using HATU as a condensation reagent, to improve the yield and purity of protected histidine active esters for peptide synthesis. scirp.orgresearchgate.net
Table 5: Properties of Novel Adamantyl-Based Histidine Protecting Groups
| Derivative | Key Features | Compatibility | Reference |
|---|---|---|---|
| His(Nπ-1-Adom) | Stable to piperidine and NaOH; Cleaved by TFA; Suppresses racemization. | Fmoc-SPPS | rsc.org |
| His(Nπ-2-Adom) | Stable to TFA; Cleaved by 1M TFMSA-thioanisole/TFA or HF. | Boc-SPPS | jst.go.jp |
Referenced Compounds
Stereochemical Fidelity and Epimerization Research in Boc D His Tos Oh Reactions
Mechanistic Understanding of Racemization in Histidine Residues
The racemization of histidine residues during peptide synthesis is a significant challenge. peptide.compeptide.comnih.gov The primary mechanism involves the imidazole (B134444) ring of the histidine side chain, which can act as a catalyst for epimerization. nih.govbzchemicals.com The unprotected π-nitrogen of the imidazole ring can facilitate the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. peptide.combachem.com Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers and compromising the stereochemical purity of the final peptide.
Another significant pathway for racemization is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. bachem.comnih.govluxembourg-bio.com This occurs when the carboxyl group of the N-protected amino acid is activated for coupling. The backbone amide of the preceding amino acid can attack the activated carboxyl group, forming the oxazolone (B7731731) ring. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the incoming amino group on the achiral oxazolone intermediate results in the formation of a racemic peptide product. nih.govluxembourg-bio.com
Protecting the imidazole nitrogen is a key strategy to suppress racemization. peptide.combzchemicals.com The tosyl (Tos) group in Boc-D-His(Tos)-OH is an electron-withdrawing group that reduces the basicity of the imidazole nitrogen, thereby mitigating its catalytic role in α-proton abstraction. bzchemicals.com However, the effectiveness of the tosyl group can be limited, and racemization can still be a concern, particularly under harsh reaction conditions. peptide.com
Influence of Synthetic Reaction Conditions on Enantiomeric Purity
The conditions employed during peptide synthesis significantly impact the enantiomeric purity of the final product, especially when incorporating racemization-prone residues like this compound. nih.gov Several factors, including temperature, the choice of coupling reagents, additives, and the base used, play a critical role. researchgate.netresearchgate.netu-tokyo.ac.jp
Coupling Reagents and Additives: The choice of coupling reagent is crucial for minimizing racemization. peptide.com Carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. peptide.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) is a common strategy to suppress racemization by forming less reactive, more selective active esters. peptide.compeptide.comuni-kiel.de Onium salt-based coupling reagents like HBTU and TBTU are generally efficient but can also promote racemization in the presence of a base. peptide.com Phosphonium reagents like BOP and PyBOP were developed to reduce side reactions and racemization. peptide.com More recently, reagents like DEPBT have been shown to be effective in suppressing racemization, even in challenging couplings. luxembourg-bio.comresearchgate.net
Base: The presence and strength of the base used for neutralization and coupling can influence the extent of racemization. bachem.com Stronger bases can more readily abstract the α-proton, leading to higher levels of epimerization. The use of weaker bases, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA), is often recommended to minimize this risk. bachem.com
The following table summarizes the effect of different conditions on the enantiomerization of histidine derivatives:
| Condition | Observation | Reference(s) |
| Elevated Temperature (60°C) | Increased enantiomerization of Boc-L-His(Tos)-OH (up to 1.7-2%). | researchgate.netresearchgate.net |
| Coupling Reagents | DCC/DIC alone can cause significant racemization. | peptide.com |
| Additives | HOBt and its derivatives suppress racemization. | peptide.compeptide.comuni-kiel.de |
| Base | Stronger bases can increase epimerization. | bachem.com |
Analytical Methodologies for Stereoisomeric Purity Assessment
Accurately determining the stereoisomeric purity of peptides containing this compound is essential for quality control and for correlating structure with function. researchgate.net Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) being the most common. chiraltech.comshimadzu.com
Chiral HPLC: This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. shimadzu.comdiva-portal.orgcblpatras.gr Polysaccharide-based CSPs are widely used for their broad chiral recognition capabilities. windows.net Chiral HPLC can be used to assess the enantiomeric purity of the starting material, this compound, as well as the final peptide product. cblpatras.gramericanchemicalsuppliers.comiris-biotech.de
Reversed-Phase HPLC (RP-HPLC) with Derivatization: An indirect method involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral RP-HPLC column. researchgate.net For instance, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), can be used to resolve amino acid enantiomers. researchgate.net This method is particularly useful after hydrolysis of the peptide to determine the enantiomeric composition of each amino acid residue.
Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide and derivatization to form volatile compounds, GC-MS on a chiral column can be used to determine the enantiomeric ratio of the constituent amino acids. researchgate.net
Capillary Electrophoresis (CE): CE is another high-resolution technique that can be used to separate enantiomers, often with the addition of a chiral selector to the background electrolyte. researchgate.net
The following table outlines some of the analytical methods used for stereoisomeric purity assessment:
| Analytical Method | Principle | Application | Reference(s) |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis of starting material and final peptide. | shimadzu.comdiva-portal.orgcblpatras.gr |
| RP-HPLC with Derivatization | Formation and separation of diastereomers on an achiral column. | Analysis of amino acid composition after peptide hydrolysis. | researchgate.net |
| GC-MS | Separation of volatile chiral derivatives on a chiral GC column. | Analysis of amino acid composition after peptide hydrolysis. | researchgate.net |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary with a chiral selector. | High-resolution separation of peptide isomers. | researchgate.net |
Advanced Strategies for Stereochemical Control during Peptide Elongation
Minimizing racemization during the incorporation of this compound into a growing peptide chain requires a multifaceted approach that combines optimized reaction conditions with advanced synthetic strategies. nih.govpeptide.com
Side-Chain Protection: While the tosyl group provides a degree of protection, more robust protecting groups for the imidazole nitrogen have been developed. peptide.combzchemicals.com For instance, the benzyloxymethyl (Bom) group, attached to the π-nitrogen, is very effective at suppressing racemization, though the synthesis of Boc-His(Bom)-OH is more complex and costly. bzchemicals.com In Fmoc chemistry, the 4-methoxybenzyloxymethyl (MBom) group has shown superior performance in reducing epimerization compared to the commonly used trityl (Trt) group, especially under microwave heating conditions. nih.gov
Coupling Reagent and Additive Selection: The development of novel coupling reagents and additives continues to be an active area of research. uni-kiel.deacs.org The use of additives like Oxyma, which has been reported to be more efficient than HOBt in suppressing racemization, particularly with carbodiimide coupling, is a promising strategy. luxembourg-bio.com Ynamide-based coupling reagents have also emerged as superior in preventing racemization during the activation and aminolysis of α-chiral carboxylic acids. acs.org The combination of certain coupling reagents with copper(II) chloride (CuCl₂) has also been shown to effectively suppress racemization. peptide.compeptide.com
In Situ Neutralization: In Boc-based solid-phase peptide synthesis, in situ neutralization protocols, where neutralization and coupling occur simultaneously, can reduce the exposure of the deprotected N-terminus to basic conditions, thereby minimizing the risk of epimerization of the preceding residue. peptide.comresearchgate.net
Segment Condensation: When synthesizing long peptides, a fragment condensation approach, where smaller, protected peptide segments are coupled together, can be employed. However, the C-terminal amino acid of the coupling segment is highly susceptible to racemization. Careful selection of the C-terminal residue (glycine or proline are preferred) and the use of low-racemization coupling methods are crucial for the success of this strategy. peptide.com
The following table highlights some advanced strategies for stereochemical control:
| Strategy | Description | Advantage | Reference(s) |
| Advanced Side-Chain Protection | Use of more robust protecting groups like Bom or MBom for the imidazole nitrogen. | Significantly reduces racemization by minimizing the catalytic activity of the imidazole ring. | nih.govbzchemicals.com |
| Novel Coupling Reagents/Additives | Employing reagents like Oxyma or ynamide-based reagents. | Enhanced suppression of racemization compared to traditional reagents. | luxembourg-bio.comacs.org |
| Use of Metal Salts | Addition of CuCl₂ to the coupling reaction. | Effective in minimizing racemization, particularly in segment condensation. | peptide.compeptide.com |
| In Situ Neutralization | Simultaneous neutralization and coupling in Boc-SPPS. | Reduces the time the deprotected amine is exposed to base, lowering the risk of epimerization. | peptide.comresearchgate.net |
By understanding the mechanisms of racemization and carefully selecting synthetic conditions, analytical methods, and advanced strategies, the stereochemical fidelity of this compound can be maintained throughout peptide synthesis, ensuring the production of well-defined and biologically active peptides.
Advanced Research Applications of Boc D His Tos Oh
Utilization in the Rational Design and Synthesis of Peptide-Based Biologics
The rational design of peptide-based biologics often requires precise control over their three-dimensional structure and metabolic stability. Boc-D-His(Tos)-OH is instrumental in this process, allowing for the site-specific introduction of D-histidine, which imparts unique conformational and physiological properties to the resulting peptide. vulcanchem.comnih.gov
The synthesis of peptides that can act as specific inhibitors or modulators of biological pathways is a cornerstone of drug discovery. The incorporation of D-amino acids, such as D-histidine via this compound, is a powerful technique to achieve this. By replacing a natural L-amino acid with its D-enantiomer, the local and global conformation of the peptide is altered. This can lead to enhanced binding affinity and selectivity for a specific biological target, such as an enzyme or receptor.
For instance, peptide aldehydes have been developed as potent inhibitors of the 20S proteasome, a key player in cellular protein degradation. mdpi.com The synthesis of these inhibitors often involves the coupling of Boc-protected amino acids. mdpi.com The stereochemistry of the amino acid residues is critical for the inhibitory activity. Introducing a D-amino acid can change the peptide's susceptibility to proteolysis and alter its interaction with the active site of the target enzyme. Research into peptide aldehyde inhibitors has shown that modifications to the peptide backbone, including the use of non-standard amino acids, significantly influence their potency and specificity. mdpi.com The D-configuration introduced by this compound can create specific conformational constraints that are valuable in designing such inhibitors. vulcanchem.com
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. One of the most effective strategies to overcome this is the incorporation of D-amino acids. Peptides containing D-amino acids exhibit significantly enhanced resistance to enzymatic degradation, leading to a longer plasma half-life and improved bioavailability. vulcanchem.comacs.org
The use of this compound allows for the strategic placement of a D-histidine residue within a peptide sequence. This modification not only protects against exopeptidase and endopeptidase cleavage but also induces specific secondary structures. vulcanchem.comacs.org For example, the clinical candidate dolcanatide (B10787436) is an analog of its parent compound where terminal L-amino acids were replaced with their D-versions to hinder exopeptidase access and improve stability in simulated gastric and intestinal fluids. acs.org This highlights the efficacy of using D-amino acids to enhance pharmacological properties.
Table 1: Impact of D-Amino Acid Incorporation on Peptide Properties
| Modification Strategy | Resulting Property | Potential Application |
| D-amino acid incorporation | Enhanced proteolytic stability | Extended half-life in biological systems vulcanchem.comacs.org |
| D-amino acid incorporation | Introduction of conformational constraints | Improved receptor selectivity and binding affinity vulcanchem.com |
| D-amino acid incorporation | Altered hydrogen bonding patterns | Modulation of secondary structure and function vulcanchem.com |
Development of Specific Inhibitors and Modulators for Biological Pathways
Contributions to Biochemical and Structural Biology Investigations
Peptides synthesized with specifically placed D-amino acids are invaluable tools for biochemical and structural biology studies. They allow researchers to probe the intricate details of molecular interactions and the relationship between protein structure and function.
The imidazole (B134444) side chain of histidine is one of the most versatile catalytic residues in enzymes, often acting as a general acid, a general base, or a nucleophile in the active site. nih.govwou.edunih.gov Synthesizing peptide substrates or inhibitors containing D-histidine allows researchers to study the stereochemical requirements of enzyme active sites.
By comparing the binding and processing of a native L-peptide with its D-histidine-containing counterpart, one can gain insights into the precise geometry of the enzyme's binding pocket and the catalytic mechanism. For example, many serine proteases utilize a catalytic triad (B1167595) composed of histidine, serine, and aspartate. wou.edu A peptide inhibitor with a D-histidine at a key position might fail to bind correctly or be processed, thereby mapping the critical steric and electronic interactions required for catalysis. The enhanced stability of these modified peptides also makes them more suitable for long-term structural studies, such as X-ray crystallography or NMR, with their target proteins.
The function of a protein is intrinsically linked to its three-dimensional structure. Introducing a D-amino acid like D-histidine can induce significant changes in a peptide's secondary and tertiary structure. researchgate.netnih.gov These structurally defined peptides can then be used as probes to understand how specific conformations relate to biological function.
Techniques like circular dichroism and Fourier-transform infrared (FTIR) spectroscopy can be used to analyze the secondary structure of these modified peptides, revealing how the incorporation of a D-amino acid influences the formation of α-helices, β-sheets, or other motifs. researchgate.netthermofisher.com For example, studies on poly(L-histidine) have shown that its conformation is highly sensitive to environmental conditions; introducing a D-amino acid would further modulate these structural transitions. researchgate.net This approach helps in building a more complete picture of the conformational landscape of peptides and proteins and how that landscape dictates their function. nih.gov
Probing Protein-Ligand Interactions and Enzyme Catalysis Mechanisms
Role in Peptidomimetic Chemistry and Non-Natural Amino Acid Incorporation
Peptidomimetic chemistry aims to design and synthesize molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as stability and oral bioavailability. sigmaaldrich.com The incorporation of non-natural amino acids, including D-amino acids, is a central strategy in this field. nih.govnih.gov
This compound serves as a key reagent for introducing a non-natural D-histidine residue, which can act as a conformational restraint or a proteolysis-resistant element. vulcanchem.comnih.gov This is crucial for transforming a biologically active peptide into a viable therapeutic candidate. The ability to precisely incorporate such modifications allows for the fine-tuning of a peptide's properties to achieve a desired biological response. sigmaaldrich.com The synthesis of ultrashort antimicrobial peptides, for example, has benefited from the incorporation of non-coded amino acids to enhance stability and biological effectiveness. nih.gov
Table 2: Applications of Non-Natural Amino Acids in Peptidomimetics
| Application Area | Purpose of Incorporation | Example of Non-Natural Moiety |
| Therapeutic Peptides | Improve in vivo stability against proteases | D-amino acids acs.orgsigmaaldrich.com |
| Drug Design | Enhance receptor binding and selectivity | Conformationally constrained amino acids nih.govsigmaaldrich.com |
| Molecular Probes | Introduce unique functional groups for labeling | Amino acids with bio-orthogonal handles nih.gov |
Design and Synthesis of Conformationally Restricted Peptidomimetics
The D-configuration of the alpha-carbon in this compound introduces a significant conformational constraint when incorporated into a peptide chain. This alteration from the natural L-configuration can induce specific secondary structures, such as turns or helices, which may be crucial for binding to biological targets. vulcanchem.comsemanticscholar.org The design of such peptidomimetics often begins with understanding the structure-activity relationship of a natural peptide to identify key residues for biological activity. nih.gov By replacing a natural L-histidine with its D-isomer, researchers can probe the spatial requirements of the receptor and potentially enhance the peptide's affinity and selectivity. semanticscholar.org The synthesis of these peptidomimetics typically involves solid-phase peptide synthesis (SPPS), where the Boc group provides temporary protection of the alpha-amino group, and the tosyl group prevents unwanted side reactions at the histidine imidazole ring. vulcanchem.compeptide.com
| Parameter | Description | Reference |
| Compound | This compound | peptide.com |
| Purpose | Introduction of conformational constraint | vulcanchem.comsemanticscholar.org |
| Methodology | Solid-Phase Peptide Synthesis (SPPS) | vulcanchem.com |
| Key Protecting Groups | Boc (alpha-amino), Tosyl (imidazole) | vulcanchem.compeptide.com |
Integration into Modified Peptide and PNA Backbones
Beyond standard peptide structures, this compound is integrated into more complex molecular architectures like modified peptide and peptide nucleic acid (PNA) backbones. PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. nih.gov This modification confers resistance to enzymatic degradation and can lead to stronger binding to target nucleic acid sequences. nih.gov
The incorporation of chiral units, such as those derived from D-amino acids, into the PNA backbone can influence the helical structure of the resulting PNA-DNA or PNA-RNA duplexes. nih.govresearchgate.net This can enhance binding affinity and sequence specificity. The synthesis of such modified PNAs often utilizes Boc-protected amino acid derivatives, including this compound, to introduce specific side chains and stereochemistry into the PNA backbone. researchgate.net These modifications can be strategically placed to interact with the target nucleic acid or to introduce other functionalities, such as reporter groups or cell-penetrating peptides.
| Backbone Type | Modification Strategy | Advantage of D-His Integration | Reference |
| Peptide | Replacement of L-amino acid | Induces specific secondary structures, enhances stability. | nih.govvulcanchem.com |
| PNA | Incorporation into the N-(2-aminoethyl)glycine backbone | Influences duplex helicity, improves binding affinity and specificity. | nih.govresearchgate.net |
Functionalization of Polymeric and Nanomaterial Systems
The unique properties of the histidine side chain, particularly its pH-responsive imidazole group, make it a valuable component in the design of smart materials. This compound serves as a key reagent for introducing histidine moieties into polymers and nanomaterials.
Synthesis of Histidine-Modified Polymeric Constructs
Histidine-modified polymers are synthesized by coupling this compound to a pre-existing polymer backbone. A common example is the modification of poly-L-lysine (PLL) to create PLL-His. nih.gov This synthesis is typically achieved through a coupling reaction using activating agents like HBTU and HOBt, which facilitate the formation of an amide bond between the carboxylic acid of this compound and the primary amines of the PLL backbone. nih.gov Following the coupling reaction, the Boc and Tosyl protecting groups are removed to expose the functional histidine side chains. nih.gov The resulting histidine-modified polymer can then be used for various biomedical applications.
The synthesis of other histidine-containing polymers may involve the ring-opening polymerization of a histidine-derived N-carboxy anhydride (B1165640) (NCA) monomer. researchgate.net While this specific method may start from a different protected histidine derivative, the underlying principle of utilizing a protected form to control polymerization remains the same.
Applications in pH-Responsive Materials and Controlled Release
The imidazole side chain of histidine has a pKa of approximately 6.0, which means it can be protonated or deprotonated in response to small changes in pH around this value. nih.gov This property is exploited in the design of pH-responsive materials for applications like controlled drug release. nih.govfrontiersin.orgnih.gov
For instance, histidine-modified polymers can be coated onto drug-loaded mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov At physiological pH (around 7.4), the histidine residues are largely neutral, and the polymer coating can effectively cap the pores of the MSNs, preventing premature drug release. nih.gov However, in the slightly acidic environment of a tumor (pH ~6.5-6.8) or within the endosomes of a cell (pH ~5.0-6.0), the histidine imidazole groups become protonated. nih.govfrontiersin.org This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer coating to swell or detach from the nanoparticle surface, thereby triggering the release of the encapsulated drug. nih.govnih.gov This targeted release mechanism can enhance the therapeutic efficacy of drugs while minimizing side effects on healthy tissues. frontiersin.orgnih.gov
| Material System | Role of Histidine | Mechanism of Action | Application | Reference |
| Histidine-modified Poly-L-lysine on MSNs | pH-responsive gatekeeper | Protonation of imidazole at low pH causes polymer swelling and drug release. | Controlled release of anti-inflammatory drugs. | nih.gov |
| Polymeric Nanobiosensors | pH-sensitive component | Changes in polymer conformation or charge in response to acidic tumor microenvironment. | Tumor imaging and targeted drug delivery. | frontiersin.org |
| Dual pH-responsive microcapsules | pH-triggered release | Utilizes polymers with opposite charges for controlled release in different pH environments, such as the gastrointestinal tract. | Controlled release of active ingredients. | researchgate.net |
Applications in Combinatorial Libraries and High-Throughput Synthesis
Combinatorial chemistry is a powerful tool for discovering new biologically active compounds by synthesizing and screening large numbers of molecules simultaneously. justia.comresearchgate.net this compound is a valuable building block in the creation of peptide-based combinatorial libraries due to the specific properties it imparts.
The synthesis of these libraries often employs a "split-and-mix" strategy on a solid support, such as a resin. In this process, the resin is divided into multiple portions, and a different amino acid is coupled to each portion. The portions are then mixed, and the process is repeated for the next position in the peptide sequence. To create truncated sequences for screening purposes, a certain percentage of a Boc-protected amino acid, such as this compound, can be included along with the standard Fmoc-protected amino acid during a coupling step. The Boc group is stable to the Fmoc deprotection conditions, allowing for the generation of a diverse library of peptides of varying lengths and compositions. The final deprotection step, often using a strong acid like trifluoroacetic acid (TFA), removes the Boc and other side-chain protecting groups to yield the final library of compounds. The inclusion of D-histidine introduces structural diversity and resistance to enzymatic degradation, which can be advantageous in identifying robust drug leads. nih.gov
Mechanistic and Computational Investigations of Boc D His Tos Oh Reactivity
Elucidation of Reaction Mechanisms in Peptide Bond Formation
The primary function of Boc-D-His(Tos)-OH in peptide synthesis is to serve as a protected amino acid building block for incorporation into a growing peptide chain. The fundamental reaction is the formation of a peptide bond between the carboxylic acid group of this compound and the free amino group of another amino acid or peptide. This process typically occurs via an activation step, where the carboxylic acid is converted into a more reactive species.
In solid-phase peptide synthesis (SPPS), the process begins with the deprotection of the N-terminal protecting group of the resin-bound peptide, which is often a Boc group itself, removed by treatment with an acid like trifluoroacetic acid (TFA). peptide.com Following neutralization of the resulting ammonium (B1175870) salt, the coupling reaction is initiated. peptide.com
The general mechanism involves the following key steps:
Activation of the Carboxyl Group: The carboxylic acid of this compound is activated by a coupling reagent. Common activators include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). osti.govnih.gov This forms a highly reactive O-acylisourea intermediate or, in the presence of additives, an active ester (e.g., HOBt-ester).
Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the this compound derivative.
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases the activating group as a byproduct (e.g., dicyclohexylurea). masterorganicchemistry.com
The tosyl (Tos) group on the imidazole (B134444) ring of the histidine side chain plays a crucial role. It is an electron-withdrawing group that deactivates the imidazole nitrogen, preventing it from participating in undesirable side reactions during the coupling process. nih.gov This protection is vital as the unprotected imidazole ring is nucleophilic and can interfere with the peptide bond formation. core.ac.uk
Influence of this compound on Reaction Pathway Selectivity
The protecting groups on this compound, namely the Boc and tosyl groups, dictate the selectivity of reaction pathways during peptide synthesis.
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group. Its key characteristic is its lability under moderately acidic conditions (e.g., TFA), while being stable to the basic conditions often used for the deprotection of other groups like Fmoc. uwec.edu This differential stability, known as orthogonality, allows for the selective removal of the Nα-Boc group at each step of the synthesis without affecting the tosyl group or other acid-labile side-chain protecting groups like benzyl (B1604629) ethers. peptide.com
Side-Chain Tosyl Protection: The tosyl group protects the τ-nitrogen of the imidazole ring. It is stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final cleavage of the peptide from the resin. nih.govvulcanchem.com The electron-withdrawing nature of the tosyl group reduces the nucleophilicity of the imidazole ring, thereby preventing side reactions such as N-acylation at the side chain. nih.gov
This protection scheme ensures that the peptide bond formation occurs selectively at the C-terminus of the activated this compound and the N-terminus of the growing peptide chain.
Computational Chemistry Approaches to Understand Reactivity
Computational chemistry provides valuable insights into the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to study various aspects of its reactivity.
Conformational Analysis: Computational studies can predict the preferred conformations of this compound and its activated intermediates. Understanding the spatial arrangement of the reactive groups is crucial for predicting reaction outcomes.
Reaction Energetics: DFT calculations can determine the energy barriers for different reaction pathways, including the desired peptide bond formation and potential side reactions. This allows for a theoretical assessment of reaction feasibility and selectivity. For instance, calculations can compare the activation energies for the nucleophilic attack by the desired amine versus potential side reactions involving the imidazole ring.
Electronic Structure Analysis: Analysis of the electronic properties, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), can help rationalize the reactivity. For example, the calculated charge distribution can confirm the reduced nucleophilicity of the tosyl-protected imidazole nitrogen. whiterose.ac.uk
While specific computational studies focusing solely on this compound are not extensively documented in readily available literature, the principles of applying these methods to similar protected amino acids are well-established. Such studies can elucidate the role of the tosyl group in preventing side reactions and guide the optimization of reaction conditions.
Kinetic Studies of Deprotection and Cleavage Processes
Kinetic studies provide quantitative data on the rates of reaction, which is essential for optimizing synthesis protocols.
Boc Deprotection: The removal of the Boc group is typically a rapid process. Studies have shown that deprotection with neat TFA can be completed in as little as 4 minutes. uwec.edu The rate of deprotection is influenced by the concentration of the acid and the solvent used. For example, using 20% to 50% TFA in dichloromethane (B109758) (DCM) generally requires 20 to 30 minutes for complete deprotection. uwec.edu
Tosyl Group Cleavage: The cleavage of the tosyl group from the histidine side chain requires much harsher conditions. It is typically removed during the final cleavage step from the solid support using strong acids like HF or TFMSA. nih.govvulcanchem.com The kinetics of this process are important to ensure complete deprotection of the final peptide without significant degradation of the peptide itself. The tosyl group is known to be somewhat more labile than the benzyl group under these conditions. researchgate.net
The following table summarizes the typical conditions and kinetics for the deprotection of the protecting groups in this compound.
| Protecting Group | Reagent | Typical Conditions | Reaction Time |
| Boc | Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM or 100% TFA | 4-30 minutes |
| Tosyl | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Anhydrous, strong acid | Varies, typically part of final cleavage |
Identification and Mitigation of Undesirable Side Reactions
Several side reactions can occur during the use of this compound in peptide synthesis. Understanding these reactions is crucial for developing strategies to mitigate them.
Racemization: Histidine is particularly prone to racemization during peptide coupling, which can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. peptide.com The use of the tosyl protecting group on the imidazole ring helps to suppress racemization. researchgate.net Additionally, the use of coupling additives like HOBt can further minimize this side reaction. peptide.com Studies have shown that even at elevated temperatures (60°C), the extent of enantiomerization for Boc-L-His(Tos)-OH can be kept relatively low (around 1.7%). researchgate.net
Premature Deprotection of the Tosyl Group: While generally stable to the conditions of Boc deprotection, the tosyl group can be partially labile. It has been reported that the tosyl group can be removed by HOBt, which is often used as a coupling additive. peptide.com This can lead to an unprotected histidine side chain, which can then participate in side reactions.
Side-Chain Modification: During the final cleavage with strong acids like HF, side reactions can occur if scavengers are not used appropriately. The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic side chains like tryptophan and methionine. peptide.com The addition of scavengers such as anisole (B1667542) or dithioethane is necessary to trap these reactive species. peptide.com
δ-Lactam Formation: While more commonly associated with arginine derivatives, intramolecular cyclization reactions can be a concern with activated amino acids. uwec.edu Proper activation methods and controlled reaction times can minimize such side products.
The table below outlines common side reactions and strategies for their mitigation.
| Side Reaction | Cause | Mitigation Strategy |
| Racemization | Activation of the carboxyl group | Use of tosyl protecting group, addition of coupling additives (e.g., HOBt), careful selection of coupling reagents. researchgate.netpeptide.com |
| Premature Tosyl Deprotection | Nucleophilic attack by additives like HOBt | Limiting exposure to HOBt, especially for peptides with C-terminal histidine. peptide.com |
| Side-Chain Alkylation | Reactive cations (e.g., tert-butyl) from deprotection | Use of scavengers (e.g., anisole, dithioethane) during acidolytic cleavage. peptide.com |
| Acylium Ion Formation | Dehydration of carboxyl groups during HF cleavage | Use of appropriate scavengers and optimized cleavage conditions. peptide.com |
Advanced Analytical Characterization of Peptides Incorporating Boc D His Tos Oh
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the detailed structural elucidation of peptides. They provide a non-destructive means to probe the molecular architecture and confirm the presence of specific chemical features.
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton and carbon signals and to identify through-bond and through-space correlations between atoms. The chemical shifts of the amide protons are particularly sensitive to their environment and can indicate their involvement in hydrogen bonding, a key element of secondary structures like helices and beta-sheets.
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Gained | Relevance to Boc-D-His(Tos)-OH Peptides |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure | Reveals the impact of the protected D-histidine on the electronic environment of neighboring residues. |
| J-Couplings (e.g., ³J_HNα) | Dihedral angles (φ) | Helps determine the backbone conformation around the D-histidine residue. |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (typically < 5 Å) | Provides distance restraints to define the three-dimensional fold of the peptide. nih.gov |
| Rotating Frame Overhauser Effects (ROEs) | Inter-proton distances in larger molecules | Similar to NOEs, useful for characterizing the conformation of more complex peptides. nih.gov |
| Temperature Coefficients of Amide Protons | Solvent accessibility, hydrogen bonding | Identifies amide protons involved in stable intramolecular hydrogen bonds, which are characteristic of defined secondary structures. |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. In the context of peptides containing this compound, FT-IR is crucial for confirming the presence of the key protecting groups and the peptide backbone.
The FT-IR spectrum of such a peptide will exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups. The presence of the Boc protecting group is typically confirmed by a strong carbonyl (C=O) stretching band around 1650–1750 cm⁻¹. pressbooks.pub The tosyl group will show characteristic absorptions for the S=O stretching of the sulfonyl group and the aromatic C-C and C-H bonds of the toluene (B28343) ring. vulcanchem.com
The peptide backbone itself gives rise to several characteristic bands, most notably the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching). The positions of these bands can provide qualitative information about the secondary structure of the peptide.
Characteristic FT-IR Absorption Bands for a this compound Containing Peptide:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3300–3500 | Medium |
| C-H (Aliphatic & Aromatic) | Stretching | 2850–3100 | Medium |
| C=O (Boc group) | Stretching | ~1700 | Strong |
| C=O (Amide I) | Stretching | 1630–1690 | Strong |
| N-H (Amide II) | Bending | 1510–1570 | Medium |
| S=O (Tosyl group) | Stretching | 1350-1300 and 1170-1150 | Strong |
| C-O (Boc group) | Stretching | 1250-1150 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of synthetic peptides and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. mtoz-biolabs.comrenyi.hu Reversed-phase HPLC (RP-HPLC) is the most common mode used, where peptides are separated based on their hydrophobicity. renyi.hu The peptide is injected onto a hydrophobic stationary phase (e.g., C18-silica) and eluted with a gradient of an organic solvent (like acetonitrile) in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). renyi.hu
The purity of a peptide containing this compound is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. mtoz-biolabs.com A high-purity peptide will show a single, sharp, and symmetrical main peak. The retention time of the peptide is a characteristic property under specific HPLC conditions and can be used for identification purposes.
Typical HPLC Parameters for Peptide Analysis:
| Parameter | Description | Typical Value/Condition |
| Column | Stationary phase for separation | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Aqueous component | 0.1% TFA in Water |
| Mobile Phase B | Organic component | 0.1% TFA in Acetonitrile |
| Gradient | Programmed change in mobile phase composition | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | Speed of mobile phase through the column | 1.0 mL/min |
| Detection | Method for visualizing the separated components | UV absorbance at 214 nm and 280 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the molecular identity of the synthesized peptide and for identifying any impurities or degradation products. lcms.cznih.gov
As the peptide elutes from the HPLC column, it is introduced into the mass spectrometer, which measures its mass-to-charge ratio (m/z). This allows for the direct confirmation of the molecular weight of the peptide containing this compound. The high resolution and accuracy of modern mass spectrometers can confirm the elemental composition of the peptide.
LC-MS is also a powerful tool for analyzing the products of forced degradation studies, where the peptide is subjected to stress conditions such as oxidation, heat, and extreme pH. lcms.cznih.gov By identifying the masses of the degradation products, potential liabilities of the peptide can be understood. For instance, the histidine residue, even when protected, can be susceptible to oxidation. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies
Chiral Analytical Methods for Enantiomeric Excess Determination
The stereochemical purity of a peptide is critical for its biological activity. Since this compound is a chiral D-amino acid, it is essential to confirm that no racemization has occurred during its synthesis or during the subsequent peptide synthesis. bachem.com The enantiomeric excess (ee) is a measure of the purity of a chiral compound. numberanalytics.comgoogle.com
Chiral HPLC is a primary method for determining the enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an amino acid, leading to their separation. To analyze the enantiomeric purity of a peptide, it is first hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent to form diastereomers, which can be separated on a standard achiral HPLC column, or the derivatized amino acids can be analyzed on a chiral column.
Alternatively, the underivatized amino acids can be analyzed directly on a chiral HPLC column. The ratio of the peak areas for the D- and L-enantiomers of histidine allows for the calculation of the enantiomeric excess, ensuring that the desired D-configuration is maintained. Other methods for determining enantiomeric excess include gas chromatography on a chiral column, NMR spectroscopy with chiral shift reagents, and enzymatic assays. numberanalytics.comgoogle.com
Q & A
Q. How to address batch-to-batch variability in this compound synthesis for reproducible research?
- Methodological Answer : Implement quality control (QC) protocols:
- Track raw material sources (e.g., supplier CAS numbers).
- Standardize reaction monitoring via in-situ FT-IR for real-time Boc-deprotection analysis.
- Use statistical process control (SPC) charts to identify outliers .
Q. What statistical methods are appropriate for analyzing contradictory results in this compound coupling efficiencies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
